molecular formula C15H14O3 B177193 4,4'-Dimethoxybenzophenone CAS No. 90-96-0

4,4'-Dimethoxybenzophenone

Cat. No. B177193
Key on ui cas rn: 90-96-0
M. Wt: 242.27 g/mol
InChI Key: RFVHVYKVRGKLNK-UHFFFAOYSA-N
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Patent
US05716958

Procedure details

1.03 g of sodium borohydride was added to 4.84 g of 4,4'-dimethoxybenzophenone in 80 ml of ethanol, followed by stirring for 7 hours at room temperature. Next, after adding water and stirring for 30 minutes, the solution was concentrated to roughly 20 ml. Moreover, ethyl acetate and water were added and after extracting with ethyl acetate (50 ml×3), the product was washed with saturated brine and dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 4.84 g of the target compound. Yield: 99%
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:20]=[CH:19][C:8]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1.O>C(O)C>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([CH:9]([C:8]2[CH:19]=[CH:20][C:5]([O:4][CH3:3])=[CH:6][CH:7]=2)[OH:10])=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4.84 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 7 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to roughly 20 ml
ADDITION
Type
ADDITION
Details
Moreover, ethyl acetate and water were added
EXTRACTION
Type
EXTRACTION
Details
after extracting with ethyl acetate (50 ml×3)
WASH
Type
WASH
Details
the product was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.84 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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